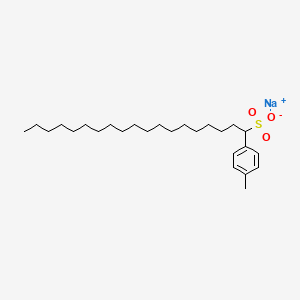
Manganese(2+) myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+) myristate, also known as manganese(II) myristate, is a metal soap derived from myristic acid and manganese. It is a compound with the chemical formula C28H54MnO4. This compound is generally insoluble in water but possesses high solubility in non-polar solvents, making it useful in various industrial applications .
Méthodes De Préparation
Manganese(2+) myristate can be synthesized through the metathesis reaction of potassium myristate with manganese chloride. The process involves refluxing equivalent amounts of myristic acid and an aqueous solution of potassium hydroxide for 6 to 8 hours to prepare potassium myristate. This is then reacted with a slight excess of manganese chloride to form this compound. The precipitated soap is washed multiple times with acetone and distilled water, dried in an air oven at 50-60°C, and finally purified by crystallization with a benzene-methanol mixture .
Analyse Des Réactions Chimiques
Manganese(2+) myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced under specific conditions to form manganese metal.
Substitution: It can undergo substitution reactions where the myristate group is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like hydrogen gas. .
Applications De Recherche Scientifique
Manganese(2+) myristate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other manganese compounds.
Biology: It is studied for its potential role in biological systems, particularly in enzyme functions.
Medicine: It is explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, thickeners, and stabilizers for plastics and cosmetics
Mécanisme D'action
The mechanism of action of manganese(2+) myristate involves its interaction with molecular targets such as enzymes and cellular membranes. It can act as a catalyst in biochemical reactions, facilitating the conversion of substrates to products. The pathways involved include redox reactions where manganese cycles between different oxidation states, thereby influencing various metabolic processes .
Comparaison Avec Des Composés Similaires
Manganese(2+) myristate can be compared with other metal myristates such as:
- Calcium myristate
- Magnesium myristate
- Zinc myristate These compounds share similar properties, such as solubility in non-polar solvents and use in industrial applications. this compound is unique due to its higher metal content and specific catalytic properties, making it more effective in certain chemical and industrial processes .
Propriétés
Numéro CAS |
20243-64-5 |
|---|---|
Formule moléculaire |
C14H27MnO2+ |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
manganese(2+);tetradecanoate |
InChI |
InChI=1S/C14H28O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+2/p-1 |
Clé InChI |
FTUIBTGSMYHJRD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


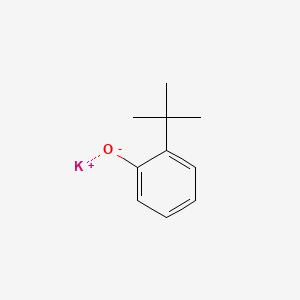
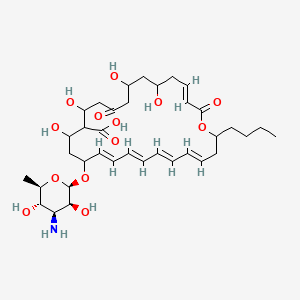

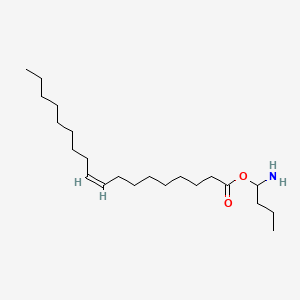
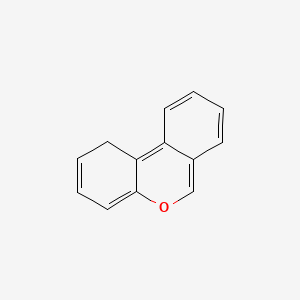
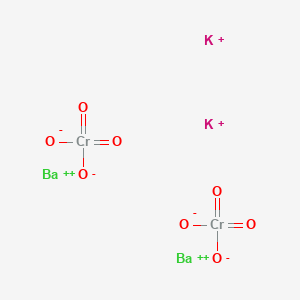
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
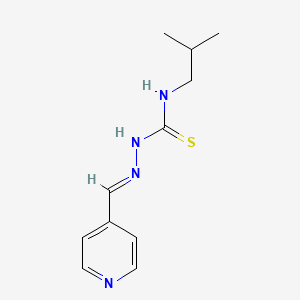
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
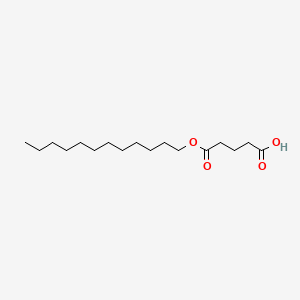
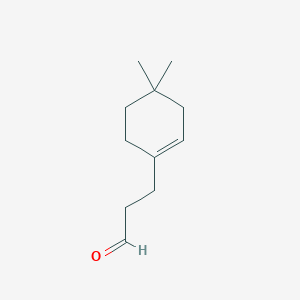
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
